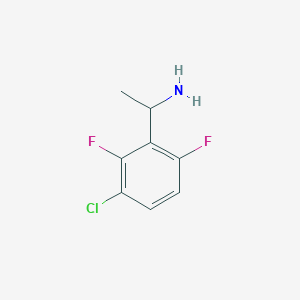

1-(3-Chloro-2,6-difluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-2,6-difluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF2N/c1-4(12)7-6(10)3-2-5(9)8(7)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEISJPGIGAFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Chloro 2,6 Difluorophenyl Ethanamine and Its Stereoisomers

Chemo- and Regioselective Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanamine

The synthesis of the racemic form of this compound is most effectively achieved through a two-step process involving the initial preparation of a ketone precursor followed by its conversion to the target amine. This pathway ensures high chemo- and regioselectivity.

Strategic Selection of Precursor Compounds and Starting Materials

The logical and most common precursor for the synthesis of this compound is the corresponding ketone, 1-(3-chloro-2,6-difluorophenyl)ethanone . The synthesis of this key intermediate typically begins with a commercially available, appropriately substituted benzene (B151609) derivative, such as 1,3-dichloro-2,5-difluorobenzene .

A standard and effective method for attaching the acetyl group to the benzene ring is the Friedel-Crafts acylation . chemguide.co.uklibretexts.orglibretexts.org In this electrophilic aromatic substitution reaction, the aromatic ring reacts with an acylating agent, such as ethanoyl chloride or acetic anhydride , in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.ukyoutube.com The reaction is highly regioselective; the substitution pattern of the starting material directs the position of the incoming acetyl group. The acyl group's introduction deactivates the aromatic ring, which advantageously prevents further acylation reactions. libretexts.orglibretexts.org

An alternative approach for synthesizing similar ketones involves the reaction of a Grignard reagent, derived from the corresponding aryl halide, with an appropriate acetylating agent.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The conversion of 1-(3-chloro-2,6-difluorophenyl)ethanone to this compound is achieved via reductive amination . acsgcipr.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction proceeds through the in situ formation of an imine intermediate from the ketone and an amine source (typically ammonia), which is then reduced to the final amine. acsgcipr.orgnih.gov This method is highly chemoselective, as modern reducing agents can selectively reduce the imine C=N bond in the presence of the carbonyl group of any unreacted ketone.

Several reducing agents are suitable for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgmasterorganicchemistry.comharvard.edu Catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon, Raney Nickel) with hydrogen gas and ammonia (B1221849) is another effective, "greener" alternative. acsgcipr.orgorganic-chemistry.org

Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of reducing agent, solvent, temperature, and pH. The reaction pathway is critically dependent on these parameters. nih.gov For instance, the use of methanol (B129727) as a solvent can facilitate rapid and nearly quantitative imine formation without the need for separate dehydrating agents. harvard.edu The pH of the medium also plays a significant role in controlling the equilibrium between the ketone/aldehyde and the imine. nih.gov

| Reducing Agent | Amine Source | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|

| NaBH(OAc)₃ | NH₄OAc | Dichloroethane (DCE) | 25 | 90-96 |

| NaBH₄ / Ti(O-iPr)₄ | NH₃ (in EtOH) | Ethanol (B145695) (EtOH) | 25-50 | 85-92 |

| H₂ / Pd-C | NH₃ (in MeOH) | Methanol (MeOH) | 40-60 | 88-95 |

| NaBH₃CN | NH₄OAc | Methanol (MeOH) | 25 | 82-90 |

Sophisticated Purification and Isolation Techniques

The purification of the synthesized this compound is critical for removing unreacted starting materials, reagents, and byproducts. A standard method involves an acid-base extraction. The basic amine product can be protonated and extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the free amine is re-extracted into a fresh organic solvent.

For further purification, distillation can be employed, particularly if the impurities have significantly different boiling points. google.com However, for high-purity requirements, flash column chromatography is the most common technique. biotage.com Given the basic nature of the amine, standard silica (B1680970) gel (which is acidic) can lead to poor separation and product loss. biotage.com This issue can be mitigated by treating the silica with a base like triethylamine (B128534) or by using a commercially available amine-functionalized silica column. biotage.combiotage.com

Enantioselective Synthesis and Chiral Resolution of this compound

Obtaining enantiomerically pure forms of this compound can be accomplished either by direct asymmetric synthesis from the ketone precursor or by resolving the racemic amine.

Asymmetric Catalytic Approaches for Enantiopure this compound

Asymmetric synthesis offers a direct route to one enantiomer. The most prominent method is the asymmetric reduction of the prochiral precursor, 1-(3-chloro-2,6-difluorophenyl)ethanone. This is typically achieved using a chiral catalyst that facilitates the transfer of a hydride from a reducing agent to one face of the carbonyl group preferentially.

Asymmetric Transfer Hydrogenation (ATH) is a highly effective technique. mdpi.comsci-hub.box This method often employs ruthenium(II) catalysts bearing chiral ligands, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), in combination with a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. sci-hub.boxresearchgate.net The choice of the (R,R)- or (S,S)-enantiomer of the catalyst ligand dictates whether the (R)- or (S)-alcohol is formed, which can then be converted to the desired amine enantiomer. The direct ATH of the corresponding imine is also a viable and direct route.

Another powerful method is the Corey-Bakshi-Shibata (CBS) reduction , which uses chiral oxazaborolidine catalysts to control the stereochemical outcome of borane (B79455) reductions. tandfonline.comrsc.org These catalysts are highly effective for the asymmetric reduction of various types of ketones. rsc.org

| Method | Catalyst System | Hydrogen/Hydride Source | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation (ATH) | (R,R)-RuCl(p-cymene) | HCOOH/Et₃N | >98 |

| Asymmetric Hydrogenation | Rh(I) or Ru(II) with chiral phosphine (B1218219) ligands | H₂ gas | 95-99 |

| CBS Reduction | (S)-CBS-oxazaborolidine | BH₃·SMe₂ | 94-99 |

| Biocatalysis | Plant tissues (e.g., Daucus carota) / Isolated Ketoreductases | Endogenous cofactors | up to 98 |

Diastereomeric Salt Formation and Crystallization-Based Resolution of Racemic this compound

Chiral resolution is a classical and widely used industrial method for separating enantiomers. libretexts.orglibretexts.org This technique involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. nih.govlibretexts.org

These diastereomers possess different physical properties, most importantly, different solubilities in a given solvent. whiterose.ac.uk This difference allows for their separation by fractional crystallization . One diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor.

Commonly used chiral resolving agents for amines include (+)- or (-)-tartaric acid , dibenzoyl-tartaric acid, and (+)- or (-)-mandelic acid . nih.govlibretexts.org The efficiency of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent. acs.org After the less soluble diastereomeric salt is isolated by filtration, the pure amine enantiomer is recovered by treating the salt with a base to neutralize the chiral acid. libretexts.orglibretexts.org

| Chiral Resolving Agent | Typical Solvent | Isolated Diastereomer | Principle of Separation |

|---|---|---|---|

| (L)-(+)-Tartaric acid | Methanol or Ethanol | (R)-Amine·(L)-Tartrate | Differential Solubility |

| (D)-(-)-Tartaric acid | Methanol or Ethanol | (S)-Amine·(D)-Tartrate | Differential Solubility |

| (R)-(-)-Mandelic acid | Isopropanol | (S)-Amine·(R)-Mandelate | Differential Solubility |

| (S)-(+)-Mandelic acid | Isopropanol | (R)-Amine·(S)-Mandelate | Differential Solubility |

Chromatographic Chiral Separation of this compound Enantiomers

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most powerful and widely adopted methods for the analytical and preparative separation of enantiomers. For primary amines like this compound, polysaccharide-based and cyclofructan-based CSPs are particularly effective.

The chiral recognition mechanism on polysaccharide CSPs, such as those derived from amylose (B160209) or cellulose (B213188) carbamates, involves a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the chiral selector. The presence of the aromatic ring and the amine group in this compound makes it an ideal candidate for resolution on these phases.

A systematic screening approach is typically employed to identify the optimal CSP and mobile phase combination. Due to the basic nature of the primary amine, which can lead to poor peak shape via interaction with residual silanols on the silica support, the addition of a basic modifier to the mobile phase is standard practice.

Key Methodological Considerations:

Chiral Stationary Phases (CSPs): Immobilized polysaccharide derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dimethylphenylcarbamate), and cellulose tris(3,5-dichlorophenylcarbamate)) are highly successful for resolving primary amines. Cyclofructan-based CSPs also show excellent utility for this class of compounds, often in polar organic mode.

Mobile Phase Modes:

Normal Phase (NP): Typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar alcohol modifier such as ethanol or isopropanol.

Polar Organic (PO): Utilizes polar solvents like acetonitrile (B52724) with an alcohol modifier, often methanol.

Supercritical Fluid Chromatography (SFC): Uses supercritical carbon dioxide as the main mobile phase component with an alcohol co-solvent. SFC is often faster and considered a "greener" alternative to HPLC.

Mobile Phase Additives: To mitigate peak tailing and improve resolution, a small percentage of a basic additive is crucial. Common choices include diethylamine (B46881) (DEA), butylamine (B146782) (BA), or a combination of triethylamine (TEA) and trifluoroacetic acid (TFA) for cyclofructan phases.

The following table outlines representative starting conditions for developing a chiral separation method for this compound based on established protocols for structurally similar amines.

Table 1: Representative Starting Conditions for Chromatographic Chiral Separation

| Parameter | Normal Phase (NP) HPLC | Polar Organic (PO) HPLC | Supercritical Fluid (SFC) |

|---|---|---|---|

| Chiral Stationary Phase | Amylose or Cellulose-based (e.g., Chiralpak® IA, IC) | Cyclofructan or Polysaccharide-based | Immobilized Polysaccharide-based |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm | 150 x 4.6 mm, 3 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Methanol (95:5, v/v) | CO₂/Methanol (80:20, v/v) |

| Additive | 0.1% Diethylamine (DEA) | 0.3% TFA / 0.2% TEA | 0.2% Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |

| Temperature | 25 °C | 25 °C | 40 °C |

| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |

Dynamic Kinetic Resolution and Racemization Strategies for Enantiomeric Enrichment and Recycling

While chromatographic separation is effective, particularly for preparative scale, dynamic kinetic resolution (DKR) offers a more elegant solution to obtain a single desired enantiomer from a racemate with a theoretical maximum yield of 100%. DKR combines a selective reaction of one enantiomer (kinetic resolution) with a simultaneous, in-situ racemization of the unreacted, slower-reacting enantiomer.

For primary amines, a highly successful DKR strategy involves the combination of an enzymatic acylation with a metal-catalyzed racemization.

Enzymatic Kinetic Resolution: Lipases, particularly immobilized Candida antarctica Lipase B (CALB, often sold as Novozym 435), are widely used to selectively acylate one enantiomer of a racemic amine. The choice of acyl donor is critical, with activated esters like alkyl methoxyacetates providing high reactivity and enantioselectivity.

In-Situ Racemization: The unreacted enantiomer is racemized in the same pot, continuously feeding the substrate for the enzymatic resolution. For phenylethylamines, transition metal complexes are effective racemization catalysts. Shvo's ruthenium catalyst is a well-established option that operates via a dehydrogenation/hydrogenation mechanism. Palladium-based catalysts have also proven effective.

Should the racemization catalyst and the enzyme be incompatible, or if the racemization is slow under the DKR conditions, a two-step recycling strategy can be employed. This involves first separating the mixture after a standard kinetic resolution (yielding ~50% of the acylated product and ~50% of the unreacted enantiomer). The undesired, unreacted enantiomer is then isolated and subjected to a separate racemization process.

For ortho-substituted phenylethylamines like this compound, which can be sterically hindered and resistant to racemization, a specific chemical protocol has been developed. This involves:

Formation of an imine with an aldehyde (e.g., benzaldehyde).

Base-catalyzed racemization of the imine using a strong, non-nucleophilic base like potassium tert-butoxide in an aprotic solvent (e.g., DMSO).

Hydrolysis of the racemic imine to yield the racemic amine, which can be recycled back into the kinetic resolution process.

The following table summarizes the key components of these two potent strategies for enantiomeric enrichment.

Table 2: Strategies for Enantiomeric Enrichment and Recycling

| Strategy | Method | Key Components & Conditions |

|---|---|---|

| One-Pot DKR | Chemoenzymatic Dynamic Kinetic Resolution | Resolution Enzyme: Immobilized Candida antarctica Lipase B (CALB)Acyl Donor: Ethyl MethoxyacetateRacemization Catalyst: Shvo's Ruthenium ComplexSolvent: TolueneTemperature: ~70-100 °C |

| Two-Step Recycling | Kinetic Resolution Followed by External Racemization | 1. Kinetic Resolution: As above (CALB, Ethyl Methoxyacetate).2. Separation: Chromatographic or extraction-based separation of the acylated product and the unreacted enantiomer.3. Racemization of Unwanted Enantiomer: Reaction with benzaldehyde, followed by potassium tert-butoxide in DMSO, then acidic hydrolysis. |

Elucidating the Reactivity and Mechanistic Pathways of 1 3 Chloro 2,6 Difluorophenyl Ethanamine

Fundamental Reactivity Profiles of the Chloro-Difluorophenyl and Ethanamine Moieties

The reactivity of 1-(3-chloro-2,6-difluorophenyl)ethanamine is a composite of the individual reactivities of its two primary structural components: the 3-chloro-2,6-difluorophenyl ring and the 1-ethanamine side chain.

The 3-chloro-2,6-difluorophenyl moiety is an electron-deficient aromatic system. The two fluorine atoms at the ortho positions and the chlorine atom at the meta position exert strong inductive electron-withdrawing effects. This electronic deficiency significantly influences the reactivity of the aromatic ring. The carbon atoms bonded to the halogens are susceptible to nucleophilic attack, a characteristic feature of electron-poor aromatic systems. The fluorine atoms, being highly electronegative, make the ring particularly prone to nucleophilic aromatic substitution (SNAr) reactions, especially at the positions ortho and para to a strongly activating group, should one be present. masterorganicchemistry.comlibretexts.org The chlorine atom is also a potential site for nucleophilic substitution, although generally less reactive than fluorine in SNAr reactions. Furthermore, the C-Cl and C-F bonds can participate in various transition-metal-catalyzed cross-coupling reactions.

The ethanamine moiety introduces a primary amine group, which is both basic and nucleophilic. The lone pair of electrons on the nitrogen atom allows it to act as a Brønsted-Lowry base, readily accepting a proton. It can also function as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds. The reactivity of the ethanamine group can be modulated by the electronic nature of the aromatic ring to which it is attached. The electron-withdrawing character of the substituted phenyl ring is expected to decrease the basicity and nucleophilicity of the amine compared to a simple alkylamine. The presence of a methyl group on the alpha-carbon introduces steric hindrance around the nitrogen atom, which can influence the kinetics of its reactions.

Detailed Mechanistic Investigations of Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively documented in the public domain, the mechanisms of its potential transformations can be inferred from studies on analogous compounds.

Nucleophilic Aromatic Substitution (SNAr): The reaction of the chloro-difluorophenyl ring with nucleophiles is expected to proceed via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.orgnih.gov In this pathway, the nucleophile attacks one of the halogen-bearing carbon atoms, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. mdpi.com The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing halogen substituents. In the subsequent step, the leaving group (fluoride or chloride) is expelled, restoring the aromaticity of the ring. The rate of this reaction is generally dependent on the stability of the Meisenheimer complex and the nature of the leaving group, with fluoride typically being a better leaving group than chloride in SNAr reactions. youtube.comyoutube.com

Transition Metal-Catalyzed Cross-Coupling: In reactions like the Suzuki or Kumada coupling, the mechanism involves a catalytic cycle with a transition metal, typically palladium or nickel. nih.govmdpi.com The cycle generally initiates with the oxidative addition of the aryl halide (the C-Cl bond of the chloro-difluorophenyl group) to the low-valent metal center. This is followed by a transmetalation step where an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a Grignard reagent in Kumada coupling) transfers its organic group to the metal center. The final step is reductive elimination, where the two organic groups on the metal center couple and are released as the product, regenerating the catalyst for the next cycle. The amine group of the ethanamine moiety can potentially coordinate to the metal center, influencing the catalytic activity and selectivity of the reaction.

Kinetic Studies of Reactions with this compound

Specific kinetic data for reactions involving this compound are scarce in publicly available literature. However, general principles of chemical kinetics allow for predictions regarding the factors influencing the rates of its reactions.

For nucleophilic aromatic substitution reactions , the rate is typically dependent on the concentrations of both the aryl halide and the nucleophile, following second-order kinetics. The rate is significantly influenced by the electronic nature of the substituents on the aromatic ring. The presence of three electron-withdrawing halogens in this compound is expected to accelerate the rate of nucleophilic attack compared to less substituted benzene (B151609) derivatives. The reaction rate would also be sensitive to the nature of the solvent, with polar aprotic solvents generally favoring SNAr reactions.

Transformational Chemistry: Derivatization and Functionalization of this compound

The unique combination of a reactive aromatic ring and a versatile amine group makes this compound a valuable scaffold for the synthesis of a diverse range of derivatives.

The chloro-difluorophenyl ring is susceptible to nucleophilic aromatic substitution , allowing for the replacement of the fluorine or chlorine atoms with various nucleophiles. For instance, reaction with alkoxides, thiolates, or amines can lead to the corresponding ethers, thioethers, and substituted anilines. arkat-usa.org The regioselectivity of these substitutions would be influenced by the relative lability of the C-F and C-Cl bonds under the specific reaction conditions.

The ethanamine moiety can also undergo nucleophilic substitution reactions at its aliphatic center , although this is less common for primary amines. More relevant is the nucleophilic character of the amine itself, which can participate in reactions such as acylation with acid chlorides or anhydrides to form amides, or reaction with aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines.

The ethanamine moiety can undergo oxidation reactions. The primary amine can be oxidized to various products depending on the oxidizing agent and reaction conditions. Mild oxidation may lead to the corresponding imine or oxime, while stronger oxidizing agents can cleave the C-N bond. The redox potential of the amine is influenced by the electron-withdrawing nature of the substituted phenyl ring.

The chloro-difluorophenyl group of this compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The C-Cl bond can be coupled with aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to form new C-C bonds. semanticscholar.org This reaction is a powerful tool for the synthesis of biaryl compounds and other complex molecules. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity.

Kumada Coupling: This reaction involves the coupling of the aryl chloride with a Grignard reagent (organomagnesium halide) catalyzed by a nickel or palladium complex. researchgate.net This method is particularly useful for the formation of carbon-carbon bonds.

These cross-coupling reactions provide a versatile platform for the elaboration of the this compound scaffold, enabling the introduction of a wide range of substituents onto the aromatic ring.

Cycloaddition and Heterocycle Formation Pathways of this compound

One of the most plausible pathways for heterocycle formation involving this compound is through its conversion into a suitable intermediate that can undergo intramolecular cyclization. For instance, acylation of the primary amine followed by a Bischler-Napieralski-type reaction could potentially lead to the formation of a dihydroisoquinoline ring system. In this reaction, the N-acylated derivative would be treated with a dehydrating agent, such as phosphoryl chloride or polyphosphoric acid, to promote cyclization onto the aromatic ring. However, the success of this reaction would be highly dependent on the electronic demand of the cyclization step, which might be hampered by the electron-deficient nature of the 3-chloro-2,6-difluorophenyl ring.

Another potential route for heterocycle synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an intramolecular electrophilic substitution to yield a tetrahydroisoquinoline. For this compound, this would require activation of the aromatic ring or harsh reaction conditions to overcome the deactivating effect of the halogen substituents.

Furthermore, the primary amine of this compound can act as a nucleophile in multicomponent reactions to construct various heterocyclic systems. For example, in the Hantzsch pyridine synthesis, it could react with a β-dicarbonyl compound and an aldehyde to form a dihydropyridine derivative. Similarly, it could be employed in the synthesis of pyrimidines, imidazoles, or other nitrogen-containing heterocycles through condensation reactions with appropriate diketones, ketoesters, or their equivalents.

While direct participation in pericyclic cycloaddition reactions such as Diels-Alder is unlikely for the parent amine, derivatives of this compound could be envisioned to participate in such transformations. For instance, conversion of the amine to an imine or an enamine would generate a π-system that could act as a dienophile in [4+2] cycloadditions or as a component in 1,3-dipolar cycloadditions, leading to the formation of complex polycyclic heterocyclic structures.

The following table summarizes some potential heterocycle formation pathways for this compound based on its chemical structure and the established reactivity of similar compounds.

| Reaction Type | Potential Reactants | Resulting Heterocycle | Mechanistic Considerations |

| Bischler-Napieralski | Acylating agent, Dehydrating agent | Dihydroisoquinoline | Intramolecular electrophilic substitution; potentially hindered by electron-deficient ring. |

| Pictet-Spengler | Aldehyde or Ketone | Tetrahydroisoquinoline | Intramolecular electrophilic substitution; requires activation of the aromatic ring. |

| Hantzsch Synthesis | β-Dicarbonyl compound, Aldehyde | Dihydropyridine | Condensation and cyclization; amine acts as the nitrogen source. |

| Pyrimidine Synthesis | 1,3-Dicarbonyl compound | Pyrimidine | Condensation reaction. |

| Imidazole Synthesis | α-Dicarbonyl compound, Aldehyde | Imidazole | Multicomponent condensation. |

It is important to note that the feasibility of these reactions and the specific conditions required would need to be determined experimentally. The electronic and steric properties of the 3-chloro-2,6-difluorophenyl group would play a crucial role in the outcome of these synthetic transformations.

Strategic Applications of 1 3 Chloro 2,6 Difluorophenyl Ethanamine As a Key Synthetic Intermediate

Construction of Complex Organic Molecules Featuring the Chloro-Difluorophenyl Ethanamine Core

The 1-(3-chloro-2,6-difluorophenyl)ethanamine core is a valuable pharmacophore in the design of bioactive molecules. The specific arrangement of the chloro and fluoro substituents on the phenyl ring can lead to enhanced binding affinity and selectivity for biological targets. While specific examples of complex molecules synthesized directly from this compound are not extensively documented in publicly available research, the utility of similar chloro-difluorophenyl moieties is evident in the synthesis of pharmaceutical intermediates. For instance, derivatives of 2-(3,4-difluorophenyl)cyclopropanamine are key intermediates in the synthesis of ticagrelor, a platelet aggregation inhibitor. This highlights the importance of the difluorophenyl group in modulating the biological activity of the final compound.

The synthetic utility of the chloro-difluorophenyl ethanamine core lies in its ability to be incorporated into larger molecular frameworks through reactions involving the primary amine. For example, the amine group can readily undergo acylation, alkylation, and reductive amination reactions to form amides, secondary or tertiary amines, and imines, respectively. These reactions allow for the coupling of the chloro-difluorophenyl ethanamine moiety to other complex fragments, leading to the construction of diverse molecular architectures. The precursor ketone, 1-(3-chloro-2,6-difluorophenyl)ethanone, is commercially available and serves as a key starting material for the synthesis of the corresponding amine through reductive amination.

The following table provides a hypothetical overview of complex molecular scaffolds that could be constructed from the this compound core, based on common synthetic transformations.

| Target Molecular Scaffold | Synthetic Transformation | Potential Application Area |

| Substituted Amides | Acylation with carboxylic acids or acid chlorides | Pharmaceuticals, Agrochemicals |

| N-Alkyl Derivatives | Reductive amination with aldehydes or ketones | Medicinal Chemistry |

| Heterocyclic Systems | Condensation reactions with dicarbonyl compounds | Materials Science, Drug Discovery |

Synthesis of Functionalized Derivatives and Analogs of this compound

The derivatization of this compound is a key strategy for creating libraries of compounds for screening in drug discovery and materials science. The primary amine and the aromatic ring are the main sites for introducing chemical diversity.

N-Functionalization: The primary amine is a versatile handle for introducing a wide array of substituents. Standard organic reactions can be employed to generate a diverse set of derivatives.

| Reaction Type | Reagent | Functional Group Introduced |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Alkylation | Alkyl halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes, Ketones | Substituted Amine |

| Urea/Thiourea Formation | Isocyanates, Isothiocyanates | Urea, Thiourea |

Aromatic Ring Functionalization: The chloro and fluoro substituents on the phenyl ring can be targeted for modification, although these reactions are generally more challenging. Nucleophilic aromatic substitution (SNAr) reactions could potentially be used to replace one of the fluorine atoms with other nucleophiles, such as amines, alkoxides, or thiolates. The directing effects of the existing substituents would govern the regioselectivity of such reactions.

The systematic derivatization of the this compound scaffold allows for the exploration of structure-reactivity and structure-property relationships. In the context of medicinal chemistry, structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound.

For phenylethylamine derivatives, several structural features are known to influence their biological activity. pharmacy180.comnih.govbiomolther.org These include:

Substitution on the Phenyl Ring: The nature, position, and number of substituents on the aromatic ring can dramatically affect receptor binding and selectivity. Halogen atoms, like chlorine and fluorine, are known to modulate properties such as lipophilicity, metabolic stability, and binding interactions. pharmacy180.com

Substitution on the Ethylamine (B1201723) Side Chain: Modifications to the ethylamine moiety, such as N-alkylation or substitution on the α- or β-carbons, can influence agonist versus antagonist activity and receptor subtype selectivity. pharmacy180.com

Stereochemistry: The ethanamine side chain contains a chiral center, and it is well-established that different enantiomers of a chiral drug can have significantly different pharmacological activities.

By synthesizing a series of derivatives of this compound with systematic variations at these positions and evaluating their properties, researchers can build a comprehensive understanding of the SAR for a particular biological target or material property.

Precursor for Advanced Materials (e.g., Polymer Chemistry, Supramolecular Assemblies)

The unique electronic and structural features of this compound make it a potentially valuable monomer or building block for the synthesis of advanced materials.

Polymer Chemistry: Fluorinated polymers are known for their desirable properties, including low surface energy, high thermal stability, and chemical resistance. researchgate.net Phenylamines can be polymerized through various methods, such as oxidative polymerization, to form coatings. nih.govacs.org The incorporation of the 3-chloro-2,6-difluorophenyl moiety into a polymer backbone could impart these favorable properties to the resulting material. The primary amine of this compound could be used as a reactive site to incorporate the molecule into polymer chains, for example, through the formation of polyamides or polyimides.

Supramolecular Assemblies: Halogen bonding is a non-covalent interaction that has gained significant attention in supramolecular chemistry and crystal engineering. researchgate.netresearchgate.net The chlorine and fluorine atoms on the aromatic ring of this compound can act as halogen bond donors, interacting with Lewis basic sites on other molecules to form ordered supramolecular structures. nih.govmdpi.com The ability to form directional halogen bonds, in conjunction with other non-covalent interactions like hydrogen bonding from the amine group, could be exploited to design and construct novel supramolecular assemblies with interesting properties.

The following table summarizes the potential applications of this compound in advanced materials.

| Material Type | Rationale for Use | Potential Properties |

| Fluorinated Polymers | Incorporation of a fluorinated monomer | Low surface energy, thermal stability, chemical resistance |

| Polyamides/Polyimides | Diamine monomer in step-growth polymerization | High-performance polymers with tailored properties |

| Supramolecular Gels | Self-assembly through non-covalent interactions | Stimuli-responsive materials |

| Crystal Engineering | Directional halogen and hydrogen bonding | Design of functional crystalline materials |

Advanced Analytical and Spectroscopic Characterization of 1 3 Chloro 2,6 Difluorophenyl Ethanamine and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 1-(3-Chloro-2,6-difluorophenyl)ethanamine. By probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides critical data on the molecular framework.

Multi-Nuclear NMR Techniques (¹H, ¹³C, ¹⁹F NMR)

A comprehensive NMR analysis involves acquiring spectra for multiple types of nuclei present in the molecule, each offering unique structural insights.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the ethylamine (B1201723) side chain and the aromatic ring. The methyl (CH₃) protons would appear as a doublet, coupled to the single methine (CH) proton, which would in turn appear as a quartet. The two aromatic protons are in different chemical environments and would appear as complex multiplets due to coupling to each other and to the nearby fluorine atoms.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the carbon skeleton. The molecule contains eight distinct carbon environments, which should result in eight signals. The carbons attached to fluorine atoms (C2 and C6) would exhibit large coupling constants (¹JCF), appearing as doublets. The other aromatic carbons would also show smaller long-range couplings to fluorine. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the halogen substituents.

¹⁹F NMR (Fluorine-19 NMR): As a fluorinated compound, ¹⁹F NMR is an exceptionally informative technique. The two fluorine atoms (at C2 and C6) are chemically non-equivalent due to the chloro-substituent at the C3 position. Therefore, two distinct signals are expected, each likely appearing as a doublet due to coupling to the other fluorine atom (⁴JFF). Further couplings to nearby aromatic protons would add complexity to these signals.

Table 5.1.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Key Couplings |

|---|---|---|---|

| ¹H (Aromatic) | 7.0 - 7.5 | Multiplets | ³JHH, JHF |

| ¹H (CH) | 4.0 - 4.5 | Quartet | ³JHH |

| ¹H (CH₃) | 1.4 - 1.6 | Doublet | ³JHH |

| ¹³C (C-F) | 155 - 165 | Doublet | ¹JCF |

| ¹³C (C-Cl) | 120 - 130 | Singlet/Multiplet | JCF |

| ¹³C (Aromatic CH) | 115 - 130 | Multiplets | JCF |

| ¹³C (CH) | 45 - 55 | Singlet | |

| ¹³C (CH₃) | 20 - 30 | Singlet |

Two-Dimensional (2D) NMR Experiments for Connectivity and Stereochemistry

To definitively assemble the molecular structure and assign all signals, two-dimensional (2D) NMR experiments are employed. These experiments reveal correlations between nuclei, confirming connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. Key expected correlations include one between the methine (CH) and methyl (CH₃) protons of the ethylamine group, and between the two aromatic protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It would be used to unambiguously assign the resonances for the CH/CH₃ groups and the aromatic CH groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies nuclei that are close in space, which is essential for determining stereochemistry and conformational preferences. NOESY could reveal the spatial relationship between the ethylamine side chain protons and the substituents on the aromatic ring.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and formula of a compound and for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. For this compound (molecular formula C₈H₈ClF₂N), HRMS would be used to confirm this elemental composition by matching the experimentally measured mass to the calculated theoretical mass. The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Table 5.2.1: Molecular Formula and Mass Data

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClF₂N |

| Molecular Weight (Nominal) | 191 g/mol |

Tandem Mass Spectrometry (MS/MS or MS²) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a protonated version, [M+H]⁺) and inducing fragmentation. The resulting fragment ions provide a roadmap of the molecule's structure. For this compound, the most likely fragmentation pathway would involve the cleavage of the carbon-carbon bond adjacent to the aromatic ring and the nitrogen atom (benzylic cleavage).

Key Predicted Fragmentation Pathways:

Loss of a methyl radical (•CH₃): This would result in a stable iminium cation. [C₈H₈ClF₂N]⁺• → [C₇H₅ClF₂N]⁺ + •CH₃

Formation of the 3-chloro-2,6-difluorophenyl cation: Cleavage of the bond between the chiral carbon and the ring. [C₈H₈ClF₂N]⁺• → [C₆H₂ClF₂]⁺ + •C₂H₄N

Analysis of these fragmentation patterns in an MS/MS experiment would provide strong confirmatory evidence for the proposed structure.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Should a suitable single crystal of this compound or a salt derivative be successfully grown, this technique would provide an unambiguous structural model.

The resulting data would include:

Precise bond lengths and angles: Confirming the covalent structure of the molecule.

Torsional angles: Defining the conformation of the ethylamine side chain relative to the substituted phenyl ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine group (N-H···N or N-H···F) and other non-covalent interactions.

Absolute stereochemistry: For a chiral compound, analysis of a single crystal can determine the absolute configuration (R or S) of the stereocenter.

While no public crystal structure data is currently available for this specific compound, the technique remains the gold standard for unequivocal structural proof in the solid state.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these methods provide a molecular fingerprint, enabling the identification of functional groups and offering insights into conformational isomers. For a molecule such as this compound, vibrational spectroscopy is instrumental in confirming its structural integrity by identifying the characteristic vibrations of its substituted aromatic ring, its primary amine group, and its alkyl side chain.

While specific experimental spectra for this compound are not widely available in the surveyed literature, a detailed analysis of its expected spectral features can be constructed based on well-established characteristic group frequencies for its constituent parts.

Functional Group Identification

The infrared and Raman spectra of this compound are expected to exhibit a series of distinct bands corresponding to the various stretching and bending vibrations within the molecule.

Aromatic Ring Vibrations: The trisubstituted benzene (B151609) ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. libretexts.orgorgchemboulder.comlibretexts.org Carbon-carbon stretching vibrations within the ring typically appear as a set of bands in the 1600-1400 cm⁻¹ range. orgchemboulder.comlibretexts.org Additionally, weak overtone and combination bands, often referred to as "benzene fingers," are expected between 2000 and 1650 cm⁻¹, the pattern of which can sometimes provide clues about the substitution pattern on the ring. orgchemboulder.comspectroscopyonline.com Out-of-plane (oop) C-H bending vibrations, which are particularly sensitive to the substitution pattern, are expected in the 900-675 cm⁻¹ region. orgchemboulder.comlibretexts.org

Amine Group Vibrations: The primary amine (-NH₂) group is characterized by several distinct vibrational modes. Two N-H stretching bands, corresponding to the symmetric and asymmetric vibrations, are typically observed in the 3500-3300 cm⁻¹ range for primary amines. docbrown.infomsu.edu These bands can be broad due to hydrogen bonding. docbrown.info The N-H bending or "scissoring" vibration is expected to produce a medium to strong absorption between 1650 and 1580 cm⁻¹. docbrown.info The C-N stretching vibration for aliphatic amines generally appears in the 1220-1020 cm⁻¹ region. docbrown.infomsu.edu

Alkyl Chain Vibrations: The ethanamine side chain will exhibit vibrations characteristic of alkyl groups. The C-H stretching vibrations of the methyl (CH₃) and methine (CH) groups are expected in the 3000-2850 cm⁻¹ range. docbrown.infolibretexts.org C-H bending vibrations for these groups will appear in the 1470-1350 cm⁻¹ region. uomustansiriyah.edu.iq

Carbon-Halogen Vibrations: The vibrations of the carbon-fluorine and carbon-chlorine bonds are also key identifiers. The C-F stretching vibrations are typically strong and are found in the 1400-1000 cm⁻¹ range. The C-Cl stretching vibration is expected to appear at a lower frequency, generally in the 850-550 cm⁻¹ region. orgchemboulder.com

The following interactive table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity | Notes |

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | IR, Raman | Medium | Often appears as two distinct peaks for primary amines; can be broad. docbrown.info |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman | Medium | Characteristic of hydrogens attached to the benzene ring. orgchemboulder.com |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman | Strong | From the CH and CH₃ groups on the ethylamine side chain. docbrown.info |

| Overtone/Combination Bands | 2000 - 1650 | IR | Weak | Pattern can be indicative of ring substitution. spectroscopyonline.com |

| N-H Bend (Scissoring) | 1650 - 1580 | IR | Medium | A key indicator for the primary amine group. docbrown.info |

| Aromatic C=C Ring Stretch | 1600 - 1400 | IR, Raman | Variable | Typically appears as a series of sharp bands. libretexts.org |

| Aliphatic C-H Bend | 1470 - 1350 | IR | Medium | Includes scissoring and rocking motions of CH and CH₃. uomustansiriyah.edu.iq |

| C-F Stretch | 1400 - 1000 | IR | Strong | Expected to be prominent due to the two fluorine atoms. |

| C-N Stretch | 1220 - 1020 | IR, Raman | Medium | Characteristic of the bond between the side chain and the amine. docbrown.info |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | IR, Raman | Strong | The exact position is sensitive to the substitution pattern. orgchemboulder.com |

| C-Cl Stretch | 850 - 550 | IR | Medium | Appears in the fingerprint region of the spectrum. orgchemboulder.com |

Conformational Analysis

Vibrational spectroscopy is also a valuable technique for studying the conformational landscape of flexible molecules like this compound. The rotation around the single bonds, particularly the C-C bond of the ethylamine side chain, can lead to different stable conformers (e.g., gauche and anti). nih.govnih.gov These different spatial arrangements of atoms can result in subtle but measurable shifts in the vibrational frequencies of certain bonds.

Studies on related phenethylamines have shown that different conformers can coexist in equilibrium. nih.govacs.org By comparing experimental spectra with theoretical spectra calculated for different possible conformers (often using methods like Density Functional Theory, DFT), it is possible to determine the relative populations of these conformers. nih.govmdpi.comrsc.org For example, specific bands in the fingerprint region (typically below 1500 cm⁻¹) can be particularly sensitive to conformational changes. Temperature-dependent spectroscopic studies can also provide evidence for conformational equilibria, as the relative intensities of bands corresponding to different conformers may change with temperature. nih.gov The analysis of these spectral variations provides a deeper understanding of the three-dimensional structure and flexibility of the molecule in different states (e.g., solid, liquid, or in solution).

Computational Chemistry and Molecular Modeling of 1 3 Chloro 2,6 Difluorophenyl Ethanamine

Quantum Chemical Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 1-(3-chloro-2,6-difluorophenyl)ethanamine, these studies can reveal how the interplay of the chloro, difluoro, and ethanamine substituents influences the electron distribution on the phenyl ring and, consequently, its reactivity.

Electronic Structure: The presence of highly electronegative fluorine atoms and a chlorine atom significantly modulates the electronic properties of the benzene (B151609) ring. DFT calculations can map the molecular electrostatic potential (MEP), identifying regions of positive and negative charge. The fluorine atoms at positions 2 and 6, flanking the ethanamine group, would create a strong electron-withdrawing effect, while the chlorine at position 3 further contributes to this. The amino group, conversely, is an electron-donating group. The net effect is a complex charge distribution that dictates the molecule's interaction with other chemical species. Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Reactivity: The calculated electronic properties can be used to predict sites of nucleophilic and electrophilic attack. The nitrogen atom of the amine is expected to be a primary nucleophilic site. The aromatic ring, despite the electron-withdrawing halogens, can still participate in electrophilic substitution reactions, although its reactivity would be significantly lower than that of unsubstituted aniline. numberanalytics.com Computational studies can quantify reactivity indices such as global hardness, softness, and electrophilicity, providing a more nuanced understanding of the molecule's chemical behavior.

Spectroscopic Properties: Quantum chemical methods are also employed to predict spectroscopic data. By calculating vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. kfupm.edu.sa Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental ¹H, ¹³C, and ¹⁹F NMR spectra. Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, providing information about electronic transitions within the molecule. nih.gov

Table 1: Representative Calculated Electronic Properties of a Halogenated Phenylamine The following data for a structurally similar compound, 2,6-difluoroaniline, is provided for illustrative purposes and was calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical studies provide detailed information on the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and interactions with its environment over time.

Conformational Analysis: The ethanamine side chain of this compound has rotational freedom around the C-C and C-N bonds. MD simulations can explore the potential energy surface to identify stable conformers and the energy barriers between them. nih.gov The presence of bulky and electronegative fluorine atoms ortho to the side chain can impose significant steric hindrance, restricting the conformational landscape. Understanding the preferred conformations is crucial as it can influence the molecule's ability to bind to biological targets or participate in chemical reactions.

Intermolecular Interactions: MD simulations are particularly powerful for studying how molecules interact with each other and with solvent molecules. For this compound, simulations in an aqueous environment can reveal details about hydrogen bonding between the amine group and water molecules. Furthermore, the halogen atoms can participate in halogen bonding, a type of non-covalent interaction where the halogen acts as a Lewis acid. figshare.comacs.org MD simulations can help to characterize the strength and geometry of these interactions, which are increasingly recognized as important in drug design and crystal engineering. figshare.comacs.orgresearchgate.net

Table 2: Illustrative Torsion Angles for a Stable Conformer of a Substituted Phenylethylamine Data is hypothetical and serves to illustrate typical outputs from a conformational analysis.

| Torsion Angle | Value (Degrees) |

| C1-C2-Cα-N | 178.5 |

| C2-Cα-N-H1 | 60.2 |

| C2-Cα-N-H2 | -60.5 |

In Silico Prediction of Reaction Pathways, Transition States, and Selectivity

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, providing information that is often inaccessible experimentally.

Reaction Pathways: For reactions involving this compound, such as N-alkylation or acylation, computational methods can be used to map out the entire reaction pathway from reactants to products. This involves identifying all intermediates and transition states along the reaction coordinate.

Transition States: Locating the transition state (the highest energy point on the reaction pathway) is a key goal of these studies. ucsb.edu By analyzing the geometry and electronic structure of the transition state, chemists can understand the factors that control the reaction rate. Frequency calculations are used to verify that a calculated structure is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Selectivity: Many reactions can potentially yield multiple products. Computational modeling can help to predict the selectivity of a reaction by comparing the activation energies for the different pathways leading to each product. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major one. For a chiral molecule like this compound, understanding the factors that control stereoselectivity is particularly important.

Table 3: Example of Calculated Activation Energies for Competing Reaction Pathways Hypothetical data for a nucleophilic substitution reaction.

| Reaction Pathway | Product | Activation Energy (kcal/mol) |

| Pathway A | Product X | 22.5 |

| Pathway B | Product Y | 25.1 |

Application in Computer-Aided Molecular Design and Virtual Screening of Related Scaffolds

The insights gained from computational studies of this compound can be leveraged in the field of computer-aided drug design (CADD). nih.govmdpi.com

Molecular Design: By understanding the structure-activity relationships (SAR) of this and related molecules, new compounds with improved properties can be designed. biomolther.org For example, if the amine group is found to be crucial for a particular biological activity, computational methods can be used to design analogs where the properties of this group are fine-tuned. The halogen substitution pattern can also be systematically varied in silico to optimize factors like binding affinity, metabolic stability, and membrane permeability.

Virtual Screening: The 3-chloro-2,6-difluorophenyl)ethanamine scaffold can be used as a starting point for virtual screening campaigns. nih.gov Large databases of virtual compounds can be screened against a biological target using molecular docking simulations to identify potential "hits" that are predicted to bind strongly. enamine.net These hits can then be synthesized and tested experimentally, significantly accelerating the drug discovery process.

Development of Computational Tools for Understanding Halogenated Amines and Their Transformations

The unique properties of halogenated compounds, such as the ability to form halogen bonds, have necessitated the development and refinement of specialized computational tools.

Force Fields: For molecular dynamics simulations, accurate force fields that can properly describe the behavior of halogenated organic molecules are essential. This includes developing parameters that can account for the anisotropic charge distribution around halogen atoms, which is crucial for modeling halogen bonds correctly. nih.gov

Quantum Chemical Methods: While DFT is a powerful tool, its accuracy can depend on the choice of functional. There is ongoing research to develop and validate density functionals that perform well for systems with significant non-covalent interactions, such as halogen bonding. figshare.comacs.org

Predictive Models: Machine learning and QSAR (Quantitative Structure-Activity Relationship) models are being developed to predict the properties and activities of halogenated amines. nih.govnih.gov These models are trained on existing experimental and computational data and can be used to rapidly screen large numbers of compounds for desired characteristics, such as low toxicity or high reactivity in a specific transformation. nih.govnih.govimrpress.com

Process Chemistry and Sustainable Manufacturing Considerations for 1 3 Chloro 2,6 Difluorophenyl Ethanamine

Development of Efficient and Scalable Synthetic Processes for Industrial Production

The industrial synthesis of 1-(3-chloro-2,6-difluorophenyl)ethanamine is typically approached through a multi-step process that can be optimized for large-scale production. A common and logical synthetic route involves two primary stages: the synthesis of a ketone intermediate, followed by its conversion to the target amine.

Stage 1: Synthesis of 1-(3-Chloro-2,6-difluorophenyl)ethanone

The precursor ketone, 1-(3-chloro-2,6-difluorophenyl)ethanone, is generally prepared via a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring, in this case, 1-chloro-2,4-difluorobenzene (B74516), with an acylating agent such as acetyl chloride or acetic anhydride.

Reactants : 1-chloro-2,4-difluorobenzene and acetyl chloride.

Catalyst : A Lewis acid, most commonly aluminum chloride (AlCl₃), is used to facilitate the reaction.

Process : The reaction is typically carried out in a suitable solvent, and the product is isolated and purified through standard procedures like extraction and distillation. For industrial scale, continuous flow reactors can offer advantages in terms of safety, heat management, and consistent product quality.

Stage 2: Conversion of Ketone to this compound

The transformation of the ketone intermediate to the final amine product is a critical step that can be achieved through several methods. The choice of method often depends on whether a racemic mixture or a specific enantiomer of the amine is required.

Reductive Amination : This is a widely used industrial method that involves reacting the ketone with ammonia (B1221849) in the presence of a reducing agent and a catalyst. Catalytic transfer hydrogenation is an effective technique for this transformation.

Asymmetric Synthesis : If a single enantiomer of the amine is desired, asymmetric synthesis methods are employed. Asymmetric transfer hydrogenation (ATH) of the ketone to the corresponding chiral alcohol, followed by conversion to the amine, is a common strategy. nih.gov Alternatively, direct asymmetric reductive amination using a chiral catalyst can provide the desired enantiomerically pure amine. Ruthenium-based catalysts are often effective for such transformations. nih.govarkat-usa.org

The scalability of this process hinges on several factors, including reaction kinetics, heat and mass transfer, catalyst efficiency and lifespan, and the ease of product isolation and purification. Continuous manufacturing processes are increasingly being explored as they can offer significant improvements in efficiency and safety over traditional batch processes. researchgate.net

Table 1: Key Parameters for Scalable Synthesis

| Parameter | Considerations for Industrial Scale |

|---|---|

| Raw Material Sourcing | Consistent quality and availability of 1-chloro-2,4-difluorobenzene and other key reagents. |

| Reaction Conditions | Optimization of temperature, pressure, and catalyst loading to maximize yield and throughput. |

| Process Control | Implementation of real-time monitoring and automated control systems for consistency and safety. |

| Work-up & Purification | Development of efficient extraction, crystallization, or distillation procedures to minimize solvent use and waste generation. |

| Equipment | Use of corrosion-resistant reactors and equipment suitable for the reaction conditions. |

Economic and Environmental Impact Analysis of Synthesis and Production Methodologies

Economic Impact:

Cost of Raw Materials : The price and availability of starting materials like 1-chloro-2,4-difluorobenzene can significantly influence the final product cost.

Energy Consumption : Energy-intensive steps, such as high-temperature reactions or distillations, contribute to the operational costs.

Process Efficiency : Higher yields and throughput lead to lower manufacturing costs per unit of product.

Waste Disposal Costs : The cost of treating and disposing of waste streams can be substantial, making waste minimization an economically attractive goal.

Environmental Impact:

The environmental impact of a chemical process can be quantified using metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI). msu.edu

E-Factor : This is the mass ratio of waste to the desired product. A lower E-factor indicates a more environmentally friendly process.

Process Mass Intensity (PMI) : PMI is the ratio of the total mass of materials (raw materials, solvents, process water, etc.) used in a process to the mass of the final product. msu.edu A lower PMI signifies a greener and more efficient process.

Implementing green chemistry principles can lead to a significant reduction in the environmental impact of the synthesis. For example, switching from a traditional synthesis using stoichiometric reagents to a catalytic process can dramatically lower the PMI. researchgate.net

Table 3: Comparative Analysis of Synthesis Methodologies

| Parameter | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Reagents | Stoichiometric, often hazardous | Catalytic, less hazardous |

| Solvents | Volatile organic compounds (e.g., dichloromethane) | Greener solvents (e.g., water, ethanol) or solvent-free |

| Energy Use | Potentially high (high temperatures/pressures) | Lowered through efficient catalysis |

| Waste Generation (PMI) | High | Low |

| Economic Cost | Higher long-term costs due to waste treatment and energy | Lower long-term costs due to resource efficiency |

| Environmental Impact | High | Low |

Q & A

Basic: What synthetic routes are recommended for 1-(3-Chloro-2,6-difluorophenyl)ethanamine, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via reductive amination of 3-chloro-2,6-difluorobenzaldehyde using ammonium acetate and a reducing agent like sodium cyanoborohydride. Alternatively, ketone precursors (e.g., 1-(3-chloro-2,6-difluorophenyl)propan-2-one) can undergo catalytic hydrogenation with palladium or platinum catalysts . Optimization involves:

- Temperature control : Maintain 50–70°C during hydrogenation to balance reaction rate and byproduct formation.

- Solvent selection : Use polar aprotic solvents (e.g., THF) to enhance intermediate stability.

- Catalyst loading : 5–10% Pd/C minimizes unreacted ketone residues.

Yield and purity improvements are achievable via gradient vacuum distillation (80–100°C at 15 mmHg) .

Basic: Which spectroscopic and crystallographic techniques are effective for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent positions via coupling patterns (e.g., para-fluorine splitting at δ 6.8–7.2 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and halogen interactions. Data collection at 100 K minimizes thermal motion artifacts .

- Mass spectrometry : High-resolution ESI-MS confirms molecular mass (theoretical: 193.62 g/mol) and fragmentation patterns .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation (no toxicity data available; assume acute hazards) .

- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before professional disposal .

- Storage : Under argon at 2–8°C to prevent degradation .

Advanced: How can DFT predict electronic properties and reactivity?

Answer:

Hybrid functionals (e.g., B3LYP with 20% exact exchange) accurately model frontier orbitals and electrostatic potentials. Basis sets like 6-311+G(d,p) capture halogen effects:

- HOMO/LUMO : Fluorine atoms lower LUMO energy (−1.8 eV), enhancing electrophilic aromatic substitution reactivity .

- Charge distribution : Chlorine at position 3 induces a dipole moment of 2.1 D, directing nucleophilic attack to the para position .

Validate predictions against experimental IR and UV-Vis spectra .

Advanced: How to resolve discrepancies between experimental and computational spectroscopic data?

Answer:

- Functional calibration : Test B3LYP, M06-2X, and ωB97X-D functionals against experimental ¹³C NMR shifts. M06-2X often outperforms for halogenated aromatics (MAE < 2 ppm) .

- Solvent modeling : Include PCM (Polarizable Continuum Model) to simulate DMSO effects on chemical shifts .

- Vibrational analysis : Compare DFT-calculated IR wavenumbers (scaled by 0.96) to experimental data to identify anharmonicity errors .

Advanced: How do halogen positions influence biological activity via SAR?

Answer:

- Chlorine at position 3 : Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration in neuroactive analogs .

- Fluorine at 2,6 : Reduces metabolic oxidation (CYP450 inhibition IC₅₀ > 50 µM) by steric blocking .

- Case study : Replacement of 2,6-difluoro with chloro groups in analogs decreases kinase inhibition (IC₅₀ from 12 nM to 240 nM) .

Advanced: What methods resolve enantiomers of chiral derivatives?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate (R)- and (S)-enantiomers (retention times: 8.2 vs. 9.5 min) .

- Crystallization : Diastereomeric salt formation with L-tartaric acid in ethanol yields >99% ee for the (S)-enantiomer .

- CD spectroscopy : Confirm enantiopurity via Cotton effects at 220 nm (Δε = ±3.2) .

Advanced: How to ensure >98% purity for pharmacological assays?

Answer:

- HPLC : C18 column (acetonitrile:water 70:30, 0.1% TFA), retention time 6.3 min; collect fractions with ≥99.5% area .

- Recrystallization : Dissolve in hot ethanol (60°C), cool to −20°C for 12 h, yielding crystals with ≤0.2% impurities .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values (C: 49.63%, H: 4.67%, N: 7.22%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.